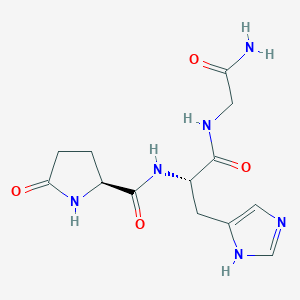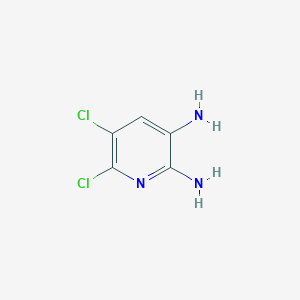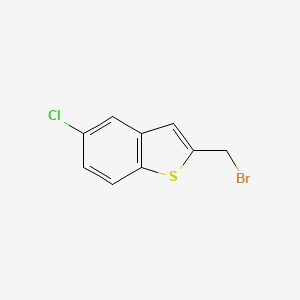
2-(Bromomethyl)-5-chloro-1-benzothiophene
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, etc. These properties can often be found in databases or determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Synthesis of Aminomethylbenzo[b]thiophens : Research by Chapman et al. (1968) demonstrated the synthesis of 2-aminomethylbenzo[b]thiophen derivatives using 5-bromo- or 5-chloro-2-chloromethylbenzo[b]thiophen. This process highlights the potential of 2-(Bromomethyl)-5-chloro-1-benzothiophene in creating aminomethyl derivatives, which can be foundational for further chemical research and applications (Chapman, Clarke, Ewing, & Saraf, 1968).
Analytical Reagents for Metal Ions : A study by Odashima, Anzai, and Ishii (1976) investigated the use of substituted 2-thiophenealdehyde-2-benzothiazolylhydrazones, including derivatives of 5-chloro-2-thiophenealdehyde, for spectrophotometric metal ion analysis. This research suggests a potential application of this compound in developing sensitive analytical reagents for metals (Odashima, Anzai, & Ishii, 1976).
Antimicrobial Activity : The synthesis of compounds involving 3-chloro-1-benzothiophene, a closely related compound to this compound, was explored by Naganagowda and Petsom (2011). Their work focused on derivatives with potential antibacterial properties, indicating the relevance of such compounds in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Electrochemical Reduction Studies : Rejňák et al. (2004) explored the electrochemical behavior of methyl 3-chloro-, bromo-, and iodo-1-benzothiophene-2-carboxylates. This research can provide insights into the electrochemical properties of similar compounds like this compound and its potential application in electrochemistry (Rejňák, Klima, Svoboda, & Ludvík, 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(bromomethyl)-5-chloro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClS/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQJFFDCDCIHAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545714 | |
| Record name | 2-(Bromomethyl)-5-chloro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99592-53-7 | |
| Record name | 2-(Bromomethyl)-5-chloro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

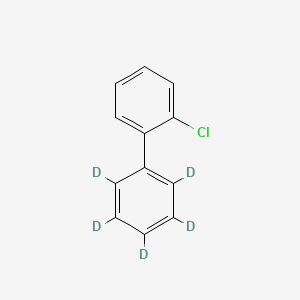

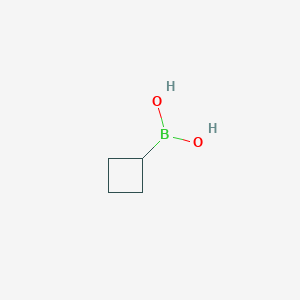
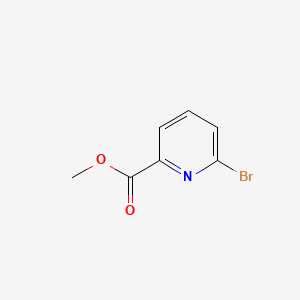
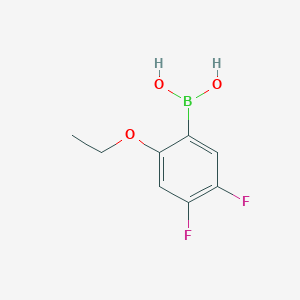
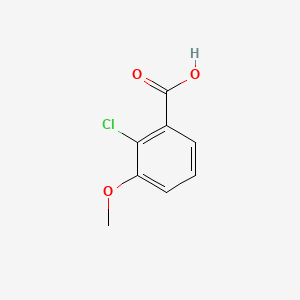
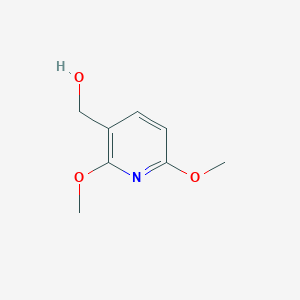
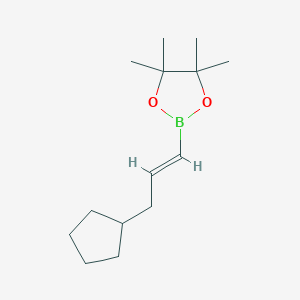
![(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene](/img/structure/B1355241.png)

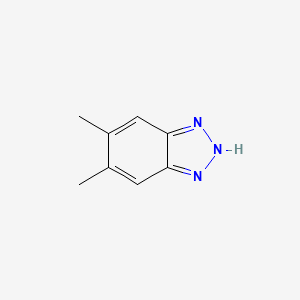
![3-[(1-methyl-3-indolyl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1355245.png)
